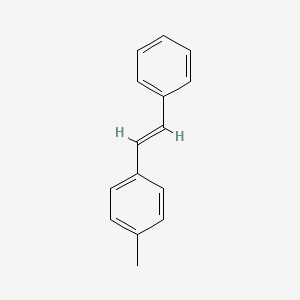

4-Methylstilbene

Descripción

Contextualization of 4-Methylstilbene (B168049) within Contemporary Stilbene (B7821643) Chemistry

Stilbene and its derivatives are a cornerstone of photochemical research and materials science due to their unique electronic and structural properties. Within this class, this compound serves as a fundamental model system. Unlike more complex derivatives, such as the biologically significant resveratrol, the single methyl group on this compound provides a subtle electronic perturbation (electron-donating) without significantly increasing steric hindrance or introducing complex functional groups. This allows researchers to isolate and study the fundamental effects of simple substitution on the photophysical and chemical behavior of the stilbene core.

The study of this compound helps to build a foundational understanding of structure-property relationships that can be extrapolated to more complex stilbenoids. Research often compares its behavior, particularly its photoisomerization dynamics, to that of unsubstituted stilbene and other derivatives to understand how substituents influence excited-state potential energy surfaces. acs.orgacs.org This contextualization is crucial for the rational design of new stilbene-based molecules with tailored properties for specific applications.

Significance of this compound as a Prototypical System in Organic and Materials Science Research

The importance of this compound as a model compound is evident across several research domains. In synthetic organic chemistry, it is a target for the development of stereoselective alkene synthesis methodologies, such as the Wittig, Heck, and Horner-Wadsworth-Emmons reactions. wiley-vch.de Its well-defined structure and isomers provide a clear benchmark for assessing the efficiency and selectivity of new synthetic protocols.

In photochemistry, trans-4-methylstilbene is frequently used as a low-molecular-weight model to understand the photoisomerization behavior of more complex systems, such as stilbene-containing polymers. researchgate.net The trans → cis isomerization is a key process that can alter the physical and chemical properties of a material upon irradiation. mdpi.comresearchgate.net By studying the quantum yields, fluorescence, and excited-state lifetimes of this compound, researchers can gain insight into the mechanisms that govern these changes in macromolecular systems. researchgate.net

In materials science, derivatives of stilbene are incorporated into polymers and liquid crystals. For instance, α-methylstilbene derivatives have been synthesized and studied for their liquid crystalline properties, which are valuable for display and optical applications. nycu.edu.tw Furthermore, this compound has been used as a comonomer in the synthesis of alternating copolymers with maleic anhydride (B1165640), which have potential applications as polymeric surfactants. The study of these materials relies on the fundamental understanding of the stilbene unit's behavior, for which this compound serves as an essential reference.

| Property | Value |

|---|---|

| Molecular Formula | C15H14cymitquimica.comnih.govappchemical.com |

| Molecular Weight | 194.27 g/mol nih.govappchemical.com |

| CAS Number | 4714-21-0 (for trans-isomer: 1860-17-9) nih.govappchemical.com |

| Appearance | White to off-white crystalline powder guidechem.com |

| Isomers | Exists as trans-(E) and cis-(Z) isomers |

| Property | Value | Solvent/Conditions |

|---|---|---|

| UV-vis Absorption Maxima (λmax) | 302 nm, 312 nm | THF Solution umich.edu |

| Emission Maximum (λmax) | ~352 nm | THF Solution umich.edu |

Current Research Frontiers and Emerging Areas for this compound Investigation

Current research continues to leverage the fundamental properties of this compound while exploring new applications. One of the most promising frontiers is in the field of organic electronics. researchgate.net Carbon-based materials are being investigated for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netgeneticliteracyproject.org The defined semiconducting and photophysical properties of stilbenes make them attractive building blocks for these materials. Research in this area focuses on incorporating stilbene-like moieties into larger conjugated systems to tune their electronic properties for specific device applications. geneticliteracyproject.org

Crystal engineering is another active area of investigation. unilag.edu.ng This field focuses on designing and controlling the assembly of molecules in the solid state to create materials with desired properties. While research may focus on derivatives like ethynylbenzenes, the principles of intermolecular interactions (such as C–H···π interactions) studied are applicable to the crystal packing of this compound and can influence its solid-state photochemical behavior and material properties. unilag.edu.ng

Furthermore, the development of photoswitchable molecules for advanced applications, such as molecular machines and smart materials, represents a significant research direction. ub.edu The reversible isomerization of the stilbene core is the engine for these systems. Studies on cyclic molecules incorporating a "stiff-stilbene" backbone demonstrate how the mechanical strain induced by photoisomerization can be harnessed, with the linker length between the aromatic rings having a significant impact on the process. ub.edu Understanding the behavior of simple models like this compound is crucial for the design of these more sophisticated, functional molecular systems.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRVHDXASYPUCB-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-17-9 | |

| Record name | Benzene, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Mechanistic Pathways for 4 Methylstilbene and Its Analogues

Detailed Mechanistic Investigations of 4-Methylstilbene (B168049) Formation and Transformation Reactions

The synthesis and reactivity of this compound are underpinned by several fundamental organic reaction mechanisms, offering insights into its formation and subsequent chemical behavior. These mechanistic pathways are crucial for understanding how this compound is constructed and how it transforms under various conditions. Key methods for its formation include the Wittig reaction, the Heck reaction, and the McMurry coupling, while its transformations are often characterized by photochemical isomerization.

Wittig Reaction Mechanism for this compound Synthesis

The Wittig reaction is a highly versatile method for synthesizing alkenes by reacting a carbonyl compound (aldehyde or ketone) with a phosphonium (B103445) ylide, also known as a Wittig reagent. For the synthesis of this compound, this typically involves the reaction between a suitably functionalized benzaldehyde (B42025) derivative and a benzyl (B1604629) phosphonium ylide, or vice versa.

The mechanistic pathway begins with the preparation of the phosphonium ylide. This is achieved by first reacting triphenylphosphine (B44618) with an alkyl halide to form a phosphonium salt. Subsequently, this salt is deprotonated by a strong base (e.g., n-butyllithium, sodium hydride) to generate the nucleophilic ylide. organic-chemistry.orglumenlearning.commasterorganicchemistry.comlibretexts.org The ylide then performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone. This initial addition can lead to a zwitterionic intermediate called a betaine, which may then cyclize to form a four-membered cyclic intermediate known as an oxaphosphetane. organic-chemistry.orglumenlearning.commasterorganicchemistry.com The decomposition of the oxaphosphetane occurs via a reverse [2+2] cycloaddition, yielding the desired alkene product (this compound) and the highly stable byproduct, triphenylphosphine oxide (Ph₃P=O). organic-chemistry.orglumenlearning.commasterorganicchemistry.comlibretexts.org

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, typically those bearing electron-withdrawing groups, tend to favor the formation of (E)-alkenes, whereas non-stabilized ylides generally lead to (Z)-alkenes. organic-chemistry.orgmasterorganicchemistry.com For example, a specific route to (E)-3-methylstilbene involves the reaction of diethyl benzylphosphonate with 3-methylbenzaldehyde (B113406) under basic conditions, proceeding through ylide formation, nucleophilic attack on the aldehyde, and subsequent elimination of a phosphate (B84403) species.

Heck Reaction Mechanism in this compound Formation

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-carbon bonds by coupling unsaturated halides (such as aryl or vinyl halides) with alkenes in the presence of a base. This methodology can be applied to synthesize this compound by coupling a halotoluene derivative with styrene (B11656) or a related alkene. byjus.comlibretexts.orgwiley-vch.deyoutube.com

The catalytic cycle of the Heck reaction involves a series of key mechanistic steps:

Oxidative Addition: A palladium(0) complex undergoes oxidative addition into the carbon-halogen bond of the aryl or vinyl halide, generating a palladium(II) species. byjus.comlibretexts.orgyoutube.com

Migratory Insertion: The alkene substrate coordinates to the palladium center and subsequently undergoes migratory insertion into the palladium-carbon bond. This step typically proceeds via syn addition, meaning both the palladium and a hydrogen atom from the alkene add to the same face of the double bond. byjus.comlibretexts.orgyoutube.com

β-Hydride Elimination: A hydrogen atom on the carbon atom adjacent to the palladium-bound carbon is eliminated. This process reforms a double bond and generates a palladium-hydride species, resulting in the formation of the substituted alkene product. byjus.comlibretexts.orgyoutube.com

Reductive Elimination/Catalyst Regeneration: The base present in the reaction mixture deprotonates the palladium-hydride species, thereby regenerating the active palladium(0) catalyst and completing the catalytic cycle. byjus.comlibretexts.orgyoutube.com

The reaction generally exhibits a preference for trans coupling due to steric factors that influence rotation within the catalytic cycle. byjus.com

McMurry Coupling Mechanism for this compound Synthesis

The McMurry reaction offers a direct route to alkenes through the reductive coupling of two carbonyl compounds (aldehydes or ketones) using low-valent titanium reagents. The synthesis of this compound can be achieved via the homocoupling of 3-methylacetophenone using this method. wikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.com

The mechanism is initiated by the reduction of titanium halides, such as TiCl₃ or TiCl₄, to low-valent titanium species, typically facilitated by reducing agents like zinc powder. wikipedia.orgorganic-chemistry.org These low-valent titanium species then interact with the carbonyl groups of the starting materials. A prominent proposed mechanism involves single-electron transfer (SET) from the titanium species to the carbonyl oxygen, leading to the formation of ketyl radicals. wikipedia.orgorganic-chemistry.orgresearchgate.net These radicals can dimerize to form a pinacolate (1,2-diolate) complex, which is stabilized by coordination to titanium. wikipedia.orgorganic-chemistry.org The final step involves the deoxygenation of this pinacolate intermediate by the titanium species, driven by the formation of stable titanium oxides, which ultimately yields the alkene product. wikipedia.orgorganic-chemistry.org The reaction is often conducted in solvents like tetrahydrofuran (B95107) (THF), which aids in solubilizing intermediate complexes and promoting electron transfer steps. wikipedia.org

Photochemical Transformation Mechanisms of this compound

Stilbene (B7821643) derivatives, including this compound, are susceptible to photochemical transformations, most notably trans-cis isomerization upon exposure to ultraviolet (UV) light. researchgate.netresearchgate.netmdpi.com

The mechanism of photoisomerization typically commences with the excitation of the trans-stilbene (B89595) molecule to its first excited singlet state (S₁). researchgate.netresearchgate.net From this excited state, two primary pathways can lead to isomerization:

Intersystem Crossing (ISC) to the Triplet State: The molecule can undergo intersystem crossing to its triplet state (T₁). researchgate.net In the triplet state, rotation around the central carbon-carbon double bond becomes more facile, facilitating the formation of a twisted intermediate conformation. researchgate.netresearchgate.net

Direct Singlet Pathway: In certain instances, a direct isomerization route from the excited singlet state can also occur, involving a similarly twisted intermediate. researchgate.net

A common intermediate in these photochemical processes is a conformation where the phenyl rings are oriented perpendicularly to each other. researchgate.netresearchgate.net The resulting cis-isomer can be less stable due to steric repulsion between substituents on the double bond, potentially leading to thermal reversion to the trans-isomer. The efficiency of this isomerization process can be quantified by its quantum yield. researchgate.net Under prolonged irradiation or elevated temperatures, stilbenes can also undergo electrocyclization reactions, leading to the formation of phenanthrene (B1679779) derivatives. mdpi.com

Compound List:

this compound

Triphenylphosphine

Triphenylphosphine oxide

Palladium (Pd)

Titanium (Ti)

Phosphonium ylide

Aldehyde

Ketone

Alkyl halide

Aryl halide

Alkene

Aryl radical

Ketyl radical

Pinacolate complex

Oxaphosphetane

Betaine

3-Methylacetophenone

Diethyl benzylphosphonate

3-Methylbenzaldehyde

Styrene

Photophysical and Photochemical Phenomena of 4 Methylstilbene

Photochemical Reactivity of 4-Methylstilbene (B168049)

Photochemical Addition Reactions (e.g., Solvatochromic Effects in Methanol (B129727) Adduction)

Stilbenes, including this compound, are known to undergo various photochemical reactions upon irradiation. One significant reaction pathway observed in protic solvents like methanol is the photochemical addition of the solvent across the olefinic double bond. This process can occur through direct addition to the excited state or via a carbene intermediate formed after a 1,2-hydrogen shift ru.nlrsc.org. For stilbene (B7821643) itself, this methanol adduct formation is generally less efficient than cis-trans isomerization or photocyclization, with quantum yields estimated to be significantly lower ru.nl.

The addition of methanol to stilbene derivatives has been shown to be a general reaction, with studies indicating regioselective addition in asymmetrically substituted stilbenes, often following Markovnikov's rule ru.nl. While specific detailed solvatochromic studies directly on this compound's methanol adducts are not extensively detailed in the provided literature, the general principle that solvent polarity influences excited-state properties and reaction pathways is well-established for stilbenes scispace.com. The nature of the excited state, whether a planar π,π* state or a twisted state, plays a crucial role in determining the efficiency and mechanism of methanol addition rsc.org.

Investigations of Photocyclization and Dimerization Pathways

Stilbenes are prone to photocyclization, particularly the cis-isomer, which can undergo electrocyclic ring closure to form dihydrophenanthrenes, which then often rearrange to phenanthrenes nih.govru.nl. In more concentrated solutions, stilbenes can also undergo [2+2] cycloaddition reactions, leading to the formation of dimers nih.gov. The Mallory reaction, involving oxidative photocyclization, is a well-known transformation for stilbenes, often facilitated by iodine and oxygen nih.gov. The presence of substituents, such as a methyl group in this compound, can influence the regioselectivity and efficiency of these cyclization and dimerization processes. For instance, higher concentrations of stilbenes are noted to favor dimerization over photocyclization nih.gov.

Supramolecular Photochemistry of this compound within Confined Environments

The encapsulation of molecules within supramolecular hosts, such as cavitands like Octa Acid (OA), provides a unique microenvironment that can significantly alter their photophysical and photochemical behavior compared to solution-phase behavior. This confinement can restrict molecular motion, alter local polarity, and influence excited-state dynamics, leading to changes in fluorescence, isomerization, and reaction pathways miami.eduresearchgate.netnsf.gov.

Encapsulation Effects on Photophysical Properties and Photostationary States

Encapsulation of stilbene derivatives within supramolecular hosts like Octa Acid (OA) has been shown to modify their photophysical properties and influence the photostationary state (PSS) composition achieved upon irradiation. For instance, while trans-stilbene typically exhibits weak fluorescence in solution, its fluorescence can be quenched or enhanced depending on the specific supramolecular environment researchgate.net. Studies on trans-4,4′-dimethylstilbene within OA capsules revealed a photostationary state significantly enriched in the trans isomer (80% trans, 20% cis) compared to its behavior in hexane (B92381) (17% trans, 79% cis) acs.org. Similarly, p-methylstilbenes encapsulated in cyclodextrins have shown predominantly the cis isomer (>85%) in their photostationary states, a notable difference from their behavior in solution scispace.com. These findings highlight how confinement can steer the photochemical equilibrium.

Dynamics of Encapsulated this compound (e.g., Rotational Motion)

The dynamics of molecules within confined spaces are a key area of supramolecular photochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in probing the rotational motion of guests within host cavities. For this compound encapsulated within Octa Acid (OA) capsules, NMR studies have provided insights into its restricted motion acs.orgiitpkd.ac.in.

Specifically, the ¹H NMR spectra of this compound encapsulated in OA indicate that the molecule does not undergo significant rotation or tumbling along its short axis on the NMR timescale acs.orgiitpkd.ac.in. This is evidenced by the splitting of host (OA) NMR signals, which suggests that the encapsulated this compound molecule maintains a fixed orientation relative to the host's symmetry axis, preventing the magnetic equivalence of protons that would occur with free rotation acs.orgiitpkd.ac.in. In contrast, symmetrical guests like 4,4′-dimethylstilbene, or other molecules like nonylbenzene, can exhibit free rotation along their short axes within similar OA capsules, leading to simpler NMR spectra acs.orgiitpkd.ac.in. This restricted rotational motion for this compound within the OA cavity can therefore influence its excited-state reactivity and photophysical properties by limiting conformational freedom.

Polymer Science and Advanced Materials Incorporating 4 Methylstilbene Moieties

Design and Synthesis of Liquid Crystalline Polymers (LCPs) Based on Stilbene (B7821643) Mesogens, Including 4-Methylstilbene (B168049) Derivatives

The rigid, rod-like structure of the stilbene moiety makes it an excellent mesogen for the construction of liquid crystalline polymers (LCPs). By incorporating this compound and its derivatives into polymer architectures, materials with specific mesomorphic properties and phase behaviors can be designed.

Liquid crystals derived from α-methylstilbene exhibit a range of mesomorphic properties, including nematic and smectic phases. nycu.edu.twtandfonline.comnycu.edu.tw For instance, various series of 4-(4-alkylphenyl)-4'-substituted-α-methylstilbenes have been synthesized and shown to exhibit enantiotropic nematic phases. nycu.edu.twtandfonline.comnycu.edu.tw In some cases, particularly with longer alkyl chains, a smectic A phase is also observed. nycu.edu.twtandfonline.comnycu.edu.tw

Side-chain liquid crystalline polymers (SCLCPs) incorporating bridged stilbene mesogens into polyacrylate and polymethacrylate (B1205211) backbones also demonstrate stable liquid crystalline phases. mdpi.com These polymers can exhibit both nematic and smectic A phases, with the specific phase and transition temperatures being influenced by the polymer backbone and the terminal groups on the mesogen. mdpi.com The incorporation of the mesogens into a polymer backbone often results in a broader temperature range for the liquid crystalline phases compared to the corresponding low molecular weight liquid crystals. mdpi.com

| Compound Series | Terminal Substituent (R) | Phase Transitions (°C) |

|---|---|---|

| 4-(4-Propylphenyl)-4'-R-α-methylstilbenes | -NH₂ | Cr 111 N 124 I |

| -CN | Cr 104 N 121 I | |

| -NCS | Cr 78 N 135 I | |

| 4-(4-Pentylphenyl)-4'-R-α-methylstilbenes | -NH₂ | Cr 98 N 128 I |

| -CN | Cr 82 N 126 I | |

| -NCS | Cr 62 N 136 I |

This table is based on data for various α-methylstilbene derivatives, illustrating the presence of nematic phases. nycu.edu.twnycu.edu.tw Cr = Crystalline, N = Nematic, I = Isotropic.

In side-chain liquid crystalline polymers, the flexible spacer that connects the mesogenic unit (like a this compound derivative) to the polymer backbone plays a critical role in determining the type and stability of the mesophase. whiterose.ac.ukwhiterose.ac.uk

Generally, an increase in the length of the spacer decouples the motion of the mesogenic side chains from the main polymer backbone, which promotes the formation of more ordered phases. whiterose.ac.uk For liquid crystal dimers and polymers, shorter spacers often favor the formation of a nematic (N) phase. whiterose.ac.ukcore.ac.uk As the spacer length increases, there is a greater tendency for the mesogens to self-assemble into layered structures, leading to the emergence of smectic (Sm) phases, such as the smectic A (SmA) phase. whiterose.ac.ukcore.ac.uk

Development of Functional Polymeric Materials Utilizing this compound Structure

The incorporation of the this compound moiety into polymer structures offers a pathway to novel materials with unique functional properties. The inherent rigidity and bulk of the stilbene unit can be harnessed to create macromolecules with controlled architectures and responsiveness. This section explores the development of such functional polymers, specifically focusing on their applications as specialized surfactants and tunable polyelectrolytes.

The extraction and stabilization of membrane proteins from their native lipid bilayer environment are critical for structural and functional studies, but this process remains a significant challenge. Traditional detergents can often lead to protein denaturation and loss of activity. Polymeric surfactants, or amphiphilic copolymers, have emerged as a promising alternative, offering greater stability to the extracted proteins.

Recent research has explored the use of copolymers containing methyl-substituted stilbenes, such as this compound, for these applications. By copolymerizing a hydrophobic monomer like this compound with a hydrophilic monomer, such as maleic anhydride (B1165640), it is possible to create an amphiphilic macromolecule. The resulting alternating copolymers possess a unique combination of a rigid, hydrophobic backbone segment and hydrophilic side chains, which is crucial for their function.

When introduced to a biological membrane, these stilbene-based copolymers can spontaneously partition into the lipid bilayer. The hydrophobic this compound units interact with the nonpolar lipid tails and transmembrane domains of the protein, while the hydrophilic maleic acid groups (formed upon hydrolysis of the anhydride) interact with the aqueous environment and the polar head groups of the lipids. This process leads to the formation of "nanodiscs," which are small, disc-shaped patches of the lipid bilayer encapsulated by the polymer. The membrane protein is trapped within this native-like lipid environment, which helps to preserve its structure and function.

The use of copolymers based on this compound and maleic acid offers advantages over more flexible polymer systems. The rigidity of the stilbene unit contributes to a more defined and uniform nanodisc size and shape. This homogeneity is highly beneficial for downstream applications such as cryo-electron microscopy (cryo-EM) and other structural biology techniques.

Table 1: Properties of a Representative Methylstilbene-alt-Maleic Acid Copolymer for Nanodisc Formation

| Property | Description | Value/Observation |

| Monomers | Hydrophobic and hydrophilic components | This compound and Maleic Anhydride |

| Architecture | Arrangement of monomer units | Alternating Copolymer |

| Amphiphilicity | Driving force for self-assembly | Hydrophobic stilbene backbone, hydrophilic maleic acid side chains |

| Self-Assembled Structure | Formed upon interaction with lipid bilayers | Bilayer nanodiscs |

| Nanodisc Diameter | Typical size of the resulting protein-lipid-polymer particles | ~20 nm |

| Key Advantage | Benefit conferred by the stilbene unit | The rigidity of the backbone leads to more homogeneous nanodisc sizes. |

Polyelectrolytes, polymers bearing charged functional groups, are of immense industrial and scientific importance. The introduction of rigid, sterically demanding units like this compound into their structure can create conformationally constrained or "sterically crowded" polyelectrolytes with unique solution properties.

A successful approach to synthesizing such materials involves the radical polymerization of highly functionalized stilbene-containing comonomers. nih.gov Specifically, copolymers of this compound and maleic anhydride or N-substituted maleimides can serve as precursors to anionic polyelectrolytes with tunable charge densities. nih.gov

The synthesis is typically a two-step process:

Polymerization: A precursor polymer is first prepared via radical polymerization. To ensure solubility and ease of characterization, the acidic functional groups are protected, for example, as tert-butyl carboxylates. This protected polymer is readily soluble in common organic solvents, allowing for characterization by standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC). nih.gov

Deprotection and Neutralization: The precursor polymer is then converted to the final anionic polyelectrolyte. This is achieved by a deprotection reaction, such as reacting the polymer with trifluoroacetic acid to remove the tert-butyl groups. The resulting polyacid is then neutralized in a basic aqueous solution to yield the charged polyelectrolyte. nih.gov

By varying the ratio of the comonomers, the charge density along the polymer backbone can be precisely controlled. nih.gov The resulting polyelectrolytes are described as sterically crowded and conformationally constrained due to the bulky nature of the this compound units integrated into the polymer backbone. nih.gov

Table 2: Characterization of Stilbene-Containing Polyelectrolyte Precursors

| Characterization Technique | Purpose | Typical Findings |

| ¹H NMR | To confirm the chemical structure and composition of the precursor polymer. | Signals corresponding to both the stilbene and the protected maleimide/maleic anhydride units are observed, confirming copolymerization. |

| SEC (Size Exclusion Chromatography) | To determine the molecular weight and molecular weight distribution (polydispersity) of the polymer chains. | Allows for the assessment of the success and control of the polymerization reaction. |

| TGA (Thermogravimetric Analysis) | To evaluate the thermal stability of the polymer and identify decomposition temperatures. | Provides information on the temperature at which the polymer begins to degrade. |

| DSC (Differential Scanning Calorimetry) | To determine thermal transitions, such as the glass transition temperature (Tg). | The Tg value gives insight into the rigidity of the polymer backbone. |

Structure-Property Relationships in this compound-Containing Macromolecules

The inclusion of the this compound unit as a key structural component in macromolecules gives rise to distinct structure-property relationships that are directly linked to its rigid and bulky nature.

Backbone Rigidity and Conformation: The primary influence of the this compound moiety is the introduction of significant rigidity into the polymer backbone. Unlike flexible aliphatic chains, the stilbene unit is a planar, inflexible structure. When incorporated into a polymer chain, it restricts bond rotation, leading to a semi-rigid or "worm-like" chain conformation. This conformational constraint is a defining characteristic of these polymers. In the case of the polyelectrolytes discussed in section 4.3.2, this leads to a "sterically crowded" architecture where the bulky stilbene groups and the charged moieties are held in a more defined spatial arrangement compared to flexible polyelectrolytes. nih.gov

Solution Behavior: The rigidity of the polymer backbone has a profound impact on how these macromolecules behave in solution. For the amphiphilic copolymers used as surfactants (section 4.3.1), the semi-rigid nature of the polymer chain influences the morphology of the self-assembled structures. It promotes the formation of planar, disc-like micelles (nanodiscs) rather than spherical micelles, which are more common for flexible amphiphilic block copolymers. This controlled morphology is a direct consequence of the packing constraints imposed by the rigid backbone.

Computational Chemistry and Theoretical Investigations of 4 Methylstilbene

Quantum Chemical Calculations for 4-Methylstilbene (B168049)

Quantum chemical calculations are pivotal for understanding the electronic and geometric properties of molecules like this compound, both in their ground and excited states. These methods provide detailed insights into molecular behavior that are often difficult to obtain experimentally.

Ab Initio and Density Functional Theory (DFT) Approaches for Ground and Excited States

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), along with Density Functional Theory (DFT), are widely employed to investigate the electronic structure, molecular geometry, and excited-state properties of stilbene (B7821643) derivatives. DFT calculations have been used to analyze electron density distributions, revealing how substituents like methyl groups influence the molecule's electronic polarization. For instance, DFT calculations on related stilbene structures have shown how methyl groups exert electron-donating effects, impacting the π-system .

Studies on stilbene and its derivatives have utilized DFT and ab initio methods to explore potential energy surfaces (PES) for ground and excited states, particularly concerning photoisomerization processes acs.orgresearchgate.netacs.org. Time-Dependent DFT (TDDFT), and specifically spin-flip TDDFT (SF-TDDFT), have been applied to investigate the excited-state dynamics and branching reactions of α-methyl-cis-stilbene, providing insights into the pathways leading to trans-isomerization and cyclization researchgate.netresearchgate.net. These calculations help elucidate the mechanisms behind photochemical transformations by mapping out the energy landscape of excited electronic states acs.orgresearchgate.net. MP2 calculations have also been used to optimize the geometries of stilbene and its isomers, revealing that non-planar conformations can be energetically favored due to steric effects, a phenomenon relevant to substituted stilbenes like this compound acs.org.

Semi-Empirical Calculations (e.g., CNDO/S) for Electronic Structures

Semi-empirical methods, such as the Complete Neglect of Differential Overlap (CNDO/S), offer a computationally less expensive alternative for calculating electronic structures and properties. These methods, while less accurate than ab initio or high-level DFT, can provide valuable qualitative and semi-quantitative information about molecular electronic transitions and charge distributions. CNDO/S calculations have been used in conjunction with experimental spectroscopic data to study the electronic properties of related compounds, providing insights into conjugation and electronic transitions relevant to stilbene derivatives royalsocietypublishing.org. MNDO calculations have also been employed in studies related to stilbene photoisomerization acs.org.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can reveal how molecules like this compound and its derivatives explore their conformational space, interact with their environment, and undergo dynamic processes.

MD simulations have been applied to stilbene derivatives to understand their interactions with biological targets, such as enzymes, by analyzing binding modes and conformational changes upon interaction nih.gov. For α-methylstilbene, "on-the-fly" MD simulations coupled with excited-state potential energy surface exploration have been used to elucidate the branching reactions following photoexcitation, providing detailed insights into the dynamic pathways leading to different products researchgate.netresearchgate.net. General MD studies also focus on understanding biomolecular conformational dynamics, highlighting the ability of MD to probe intermediate conformations and transition pathways, which is crucial for understanding the behavior of molecules in complex environments temple.edunih.gov. These simulations can also be used to study polymer dynamics and protein-surface interactions, demonstrating the broad applicability of MD in chemical and biochemical research researchgate.netnih.govucl.ac.uk.

Theoretical Exploration of Reaction Pathways and Transition States (e.g., Isomerization Energy Barriers)

The theoretical exploration of reaction pathways and transition states is essential for understanding chemical transformations, such as the cis-trans isomerization of stilbenes. Computational methods can map out the energy landscape of a reaction, identifying minima (stable structures) and saddle points (transition states), and quantifying the energy barriers that govern reaction rates.

Studies on stilbene cation radicals have employed AM1 calculations to determine potential energy curves for cis-trans isomerization, evaluating the effect of substituents on the barrier height oup.com. For example, the cis-trans isomerization barrier for the 4,4'-dimethylstilbene cation radical was calculated to be 3.3 kcal/mol oup.com. Research on α-methylstilbene has investigated isomerization pathways using theoretical methods, contributing to the understanding of how the methyl group influences these processes researchgate.netresearchgate.net. Furthermore, detailed ab initio studies on stilbene's excited states have characterized stationary points and transition states involved in isomerization, including conical intersections between electronic states that facilitate non-adiabatic transitions acs.orgresearchgate.net. These theoretical explorations provide a fundamental understanding of the energetic requirements for such transformations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Stilbene Derivatives

QSAR and QSPR models establish mathematical relationships between the chemical structure of a molecule and its biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable for predicting the behavior of new compounds and guiding the design of molecules with desired characteristics.

Several studies have developed QSAR models for stilbene derivatives, particularly in the context of their biological activities, such as enzyme inhibition or binding affinity. For instance, 3D-QSAR analyses have been performed on series of trans-stilbene (B89595) derivatives to identify structural features responsible for CYP1B1 inhibitory activity, yielding predictive models with good statistical validation nih.govresearchgate.net. These models often use descriptors derived from molecular structure and quantum chemical calculations. Similarly, QSAR models have been developed for trans-stilbene derivatives targeting β-amyloid peptide binding, achieving high predictive accuracy engineeringletters.com. These studies demonstrate the utility of QSAR in correlating structural variations in stilbene derivatives with their biological efficacy.

Table 1: Selected QSAR Models for Stilbene Derivatives

| Study Reference | Compound Class / Target | Model Type | Key Metrics (Internal/External Validation) |

| nih.gov | trans-Stilbene / CYP1B1 | 3D-QSAR | Q² (CoMFA): 0.623, r² (CoMFA): 0.857Q² (CoMSIA): 0.728, r² (CoMSIA): 0.899 |

| researchgate.net | Methyl/methylthio trans-Stilbene / CYP1B1 | MLR | R²TRAIN: 0.954, Q²LOO: 0.898, R²TEST: 0.880 |

| engineeringletters.com | trans-Stilbene / β-amyloid peptide | Similarity-based | Q²: > 0.80 |

Molecular Docking Studies for Host-Guest Interactions (e.g., with Cyclodextrins)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor), typically a larger biomolecule or a host molecule. This method is crucial for understanding binding affinities and interactions.

Studies involving stilbene derivatives, including α-methylstilbene (tMS), have extensively utilized molecular docking to investigate host-guest interactions, particularly with cyclodextrins (CDs). These studies aim to understand how CDs can enhance the solubility and bioavailability of stilbenes. Molecular docking calculations have been correlated with experimental complexation constants (KFapp) for tMS with various CDs, providing insights into the binding modes and the factors influencing complex stability researchgate.netnih.gov. For example, docking studies have predicted favorable interactions between tMS and β-cyclodextrin, with calculated scores correlating well with experimental findings researchgate.netnih.gov. These studies also explore the influence of factors like pH and temperature on complex formation and analyze the specific interactions (e.g., hydrogen bonding, hydrophobic interactions) that stabilize these inclusion complexes unito.itnih.govajol.info. Docking has also been employed to study the binding of stilbene derivatives to biological targets, such as predicting binding sites and modes for enzyme inhibitors nih.gov.

Table 2: Cyclodextrin (B1172386) Complexation of trans-α-Methylstilbene (tMS)

| Guest Molecule | Host Molecule | Stoichiometry | Complexation Constant (KFapp) | Thermodynamic Parameters (at 25 °C) | Source(s) |

| trans-α-Methylstilbene (tMS) | β-Cyclodextrin (β-CD) | 1:1 | 646 ± 34 M⁻¹ | ΔH°: -16.70 ± 0.98 kJ/molΔS°: -8.86 × 10⁻³ ± 0.40 kJ/mol·KΔG: -14.00 ± 0.55 kJ/mol | researchgate.net, nih.gov |

| trans-α-Methylstilbene (tMS) | MβCD | 1:1 | Highest KFapp observed | - | researchgate.net, nih.gov |

Advanced Spectroscopic Characterization Techniques for 4 Methylstilbene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are primary tools for the structural confirmation of 4-Methylstilbene (B168049). The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments.

The ¹H NMR spectrum of (E)-4-Methylstilbene typically shows distinct signals for the aromatic protons, the vinylic protons of the stilbene (B7821643) backbone, and the methyl group protons. The coupling constants between the vinylic protons are characteristic of the trans configuration.

The ¹³C NMR spectrum complements the proton data, showing signals for each unique carbon atom in the molecule, including the methyl carbon, the vinylic carbons, and the various aromatic carbons. chemicalbook.com The chemical shifts are influenced by the electron density around each nucleus, providing a complete map of the carbon skeleton. chemicalbook.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-4-Methylstilbene Note: Data is illustrative and can vary based on solvent and experimental conditions.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.3 | ~21.0 |

| Vinylic (C=CH) | ~7.0-7.2 | ~127.0-129.0 |

| Phenyl (C₆H₅) | ~7.2-7.5 | ~126.0-129.0 |

| Methyl-substituted Phenyl (C₆H₄) | ~7.1-7.4 | ~129.0-138.0 |

| Quaternary Carbons | N/A | ~135.0-138.0 |

Variable-temperature (VT) NMR experiments are employed to study dynamic molecular processes such as conformational changes or restricted rotation. ox.ac.uk For molecules that can exist in different conformations that interconvert rapidly at room temperature, cooling the sample can slow down these processes, allowing the individual conformers to be observed as separate species in the NMR spectrum. researchgate.net Conversely, heating a sample can cause broadened signals to sharpen as exchange rates increase. rsc.org In the context of this compound derivatives or related complex structures, VT-NMR could be used to investigate the rotational barrier around the single bonds connecting the phenyl rings to the vinylic carbons, providing insight into the molecule's conformational dynamics in solution. ox.ac.uknih.gov

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. thermofisher.com These two methods are often complementary.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. thermofisher.com The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to C-H stretching of the aromatic rings and the methyl group, C=C stretching of the aromatic rings and the alkene double bond, and C-H out-of-plane bending vibrations that can help distinguish between cis and trans isomers. chemicalbook.com

Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). covalentmetrology.com It is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would prominently feature the symmetric vibrations of the molecule, such as the C=C stretching of the central double bond and the breathing modes of the aromatic rings. nih.gov

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |

| Alkene C-H Stretch | 3050-3000 | FTIR, Raman |

| Methyl C-H Stretch | 2950-2850 | FTIR, Raman |

| Aromatic C=C Stretch | 1600-1450 | FTIR, Raman |

| Alkene C=C Stretch | ~1640 | Raman |

| C-H Out-of-Plane Bend (trans) | ~965 | FTIR |

Mass Spectrometry (GC-MS) for Purity Assessment and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rjstonline.com It is highly effective for assessing the purity of a this compound sample and confirming its identity.

In a GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates this compound from any volatile impurities. Each separated component then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). rjstonline.com This process fragments the molecule in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. nih.gov The molecular ion peak confirms the molecular weight (194.27 g/mol ), and the fragmentation pattern provides structural information that validates the identity of this compound. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Photochemical Monitoring

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. shu.ac.uk The conjugated π-system of the stilbene backbone in this compound gives rise to strong UV absorption. The primary absorption band is due to a π → π* electronic transition, where an electron is excited from a π bonding orbital to a π* antibonding orbital. libretexts.orgpharmatutor.org

This technique is also invaluable for monitoring photochemical reactions. metrohm.com For instance, the cis-trans isomerization of stilbenes can be readily followed using UV-Vis spectroscopy. The trans isomer, being more planar and having a more extended conjugation, typically absorbs at a longer wavelength (λmax) and with a higher molar absorptivity (ε) compared to the non-planar cis isomer. By monitoring the changes in the absorption spectrum over time upon irradiation with UV light, the kinetics of the isomerization process can be determined. metrohm.com

Interactions of 4 Methylstilbene with Supramolecular Host Systems

Encapsulation by Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a toroidal structure, featuring a hydrophilic exterior and a hydrophobic interior cavity. This unique architecture makes them effective hosts for encapsulating a wide range of guest molecules, including hydrophobic compounds like 4-methylstilbene (B168049), thereby enhancing their solubility and modifying their properties.

Studies investigating the complexation of trans-α-Methylstilbene (tMS) with various cyclodextrins, including natural cyclodextrins (α-, β-, and γ-CD) and modified versions like hydroxypropyl-β-cyclodextrin (HPβCD) and methyl-β-cyclodextrin (MβCD), have consistently indicated a 1:1 stoichiometry for the host-guest complexes researchgate.net. This suggests that one molecule of this compound is encapsulated within one cyclodextrin (B1172386) molecule. The apparent formation constants (KFapp) for these complexes are influenced by the type of cyclodextrin used, with MβCD often showing higher affinity researchgate.net. The stability of these complexes is also dependent on factors such as temperature and pH, with generally decreasing stability observed at higher temperatures and pH values researchgate.netunito.it.

Table 1: Stoichiometry and Apparent Formation Constants (KFapp) of this compound-Cyclodextrin Complexes

| Host Cyclodextrin | Stoichiometry (Guest:Host) | Apparent Formation Constant (KFapp) | Reference |

| α-CD | 1:1 | Varies | researchgate.net |

| β-CD | 1:1 | Varies | researchgate.net |

| γ-CD | 1:1 | Varies | researchgate.net |

| HPβCD | 1:1 | Varies | researchgate.net |

| MβCD | 1:1 | Higher than others | researchgate.net |

Note: Specific KFapp values vary depending on experimental conditions and are not uniformly reported across all studies for this compound. The table indicates relative trends and stoichiometry.

The complexation of trans-α-Methylstilbene (tMS) with cyclodextrins is a thermodynamically driven process. Investigations have revealed that the formation of these inclusion complexes is characterized by negative changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) at standard temperatures (e.g., 25 °C) researchgate.net. The negative ΔG° indicates that the complexation process is spontaneous. The negative ΔH° suggests that the process is exothermic, likely due to favorable interactions such as hydrogen bonding and van der Waals forces between the guest molecule and the cyclodextrin cavity mdpi.comchimicatechnoacta.ru. The negative ΔS°, while seemingly counterintuitive for encapsulation (which often involves release of ordered water), can be attributed to the formation of a more ordered host-guest complex and the release of ordered water molecules from the hydrophobic cavity of the cyclodextrin mdpi.com.

Table 2: Thermodynamic Parameters for this compound Complexation with Cyclodextrins

| Parameter | Value (Typical) | Units | Reference |

| Gibbs Free Energy (ΔG°) | Negative | kJ mol⁻¹ | researchgate.net |

| Enthalpy (ΔH°) | Negative | kJ mol⁻¹ | researchgate.net |

| Entropy (ΔS°) | Negative | J mol⁻¹ K⁻¹ | researchgate.net |

Note: Specific numerical values for thermodynamic parameters for this compound complexation are detailed in reference researchgate.net. The table reflects the general nature of these parameters.

A primary benefit of encapsulating this compound within cyclodextrins is the significant enhancement of its solubility in aqueous media researchgate.nettouro.edu. Due to its inherently poor solubility in water, this compound's bioavailability and potential applications can be limited. Cyclodextrin complexation effectively shields the hydrophobic stilbene (B7821643) core within the hydrophilic exterior of the cyclodextrin, thereby increasing its apparent solubility and facilitating its dispersion in aqueous environments researchgate.nettouro.edumdpi.com. This improved solubility is critical for applications where this compound needs to be delivered or utilized in aqueous formulations.

Complexation within Self-Assembled Organic Capsules

Beyond cyclodextrins, this compound can also be encapsulated within self-assembled organic capsules. These supramolecular structures, often formed by molecules like octa acid (OA), create a confined hydrophobic environment that can significantly influence the behavior of encapsulated guests.

Self-assembled organic capsules, such as those formed by octa acid (OA), are created through non-covalent interactions, typically hydrophobic effects, leading to the formation of discrete, hollow structures mdpi.com. These capsules can encapsulate various organic molecules, including stilbenes. For instance, trans-4,4′-Dimethylstilbene and this compound have been shown to form stable complexes, referred to as capsuleplexes, within these self-assembled structures nih.govacs.orgrsc.org. The fitting of the guest molecule within the capsule's cavity is crucial for the stability of these complexes, with molecules like 4,4′-dimethylstilbene exhibiting a good fit due to their dimensions and the ability of their methyl groups to interact with the capsule's tapered ends nih.gov.

The confinement imposed by self-assembled organic capsules profoundly impacts the molecular motion and photochemical behavior of encapsulated guests like this compound nih.govnih.govacs.org. In the case of trans-4,4′-dimethylstilbene, encapsulation within octa acid (OA) capsules leads to a structured fluorescence emission and an altered photostationary state composition compared to its behavior in solution (e.g., hexane) acs.org. The position of methyl substituents on the stilbene molecule can also influence its excited-state behavior within the capsule, with different isomers exhibiting distinct responses to confinement nih.govacs.org. Furthermore, the restricted space within snug capsules can lead to fluorescence quenching for molecules like trans-stilbene (B89595) due to geometric distortions, while looser capsules may allow for normal fluorescence nih.gov. Confinement can also restrict intramolecular rotations, such as those around single bonds, thereby altering the molecule's dynamics and potentially its reactivity nih.govrsc.org.

Compound List:

this compound

trans-α-Methylstilbene (tMS)

trans-4,4′-Dimethylstilbene

Cyclodextrins (CDs)

α-Cyclodextrin (α-CD)

β-Cyclodextrin (β-CD)

γ-Cyclodextrin (γ-CD)

Hydroxypropyl-β-cyclodextrin (HPβCD)

Methyl-β-cyclodextrin (MβCD)

Octa Acid (OA)

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Quality Control Measures :

- Standardize starting material purity (≥99% by HPLC) and reaction conditions (temperature ±1°C).

- Implement in-process monitoring (e.g., inline FT-IR for intermediate tracking) .

- Archive representative batches with detailed metadata (e.g., catalyst lot, solvent supplier) .

Data Reporting and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.